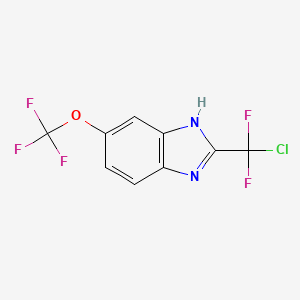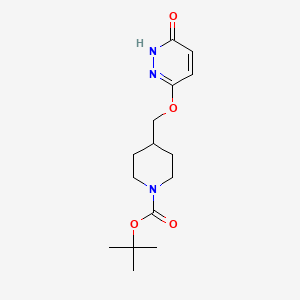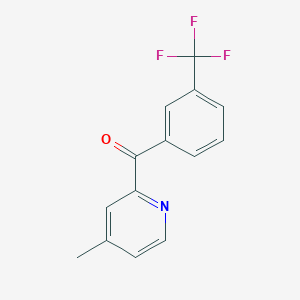
4-甲基-2-(3-三氟甲基苯甲酰基)吡啶
描述
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a synthetic organic compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring substituted with a methyl group at the 4-position . The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
科学研究应用
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary targets of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It is believed to interact with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is known that trifluoromethylpyridine and its intermediates, which are structurally similar to 4-methyl-2-(3-trifluoromethylbenzoyl)pyridine, play a fundamental role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals .
准备方法
The synthesis of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 3-trifluoromethylbenzoyl chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
化学反应分析
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions employed .
相似化合物的比较
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine can be compared with other similar compounds, such as:
4-Methyl-2-(3-chlorobenzoyl)pyridine: This compound has a chlorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-(3-fluorobenzoyl)pyridine: The presence of a fluorine atom instead of a trifluoromethyl group affects the compound’s lipophilicity and biological activity.
4-Methyl-2-(3-bromobenzoyl)pyridine: The bromine atom imparts distinct chemical characteristics compared to the trifluoromethyl group.
属性
IUPAC Name |
(4-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-18-12(7-9)13(19)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGJBKIQWHQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


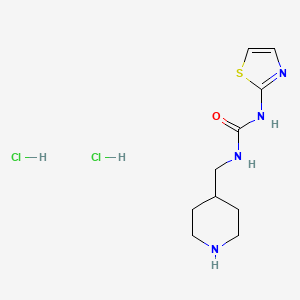
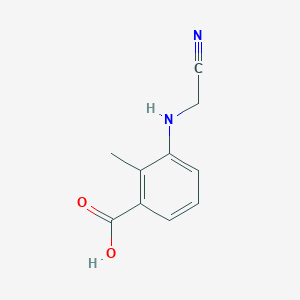
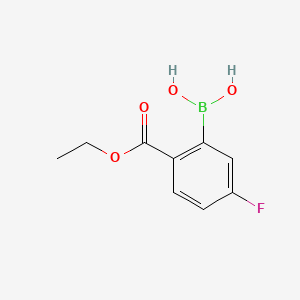
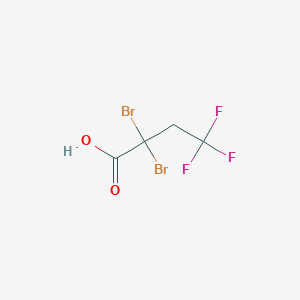
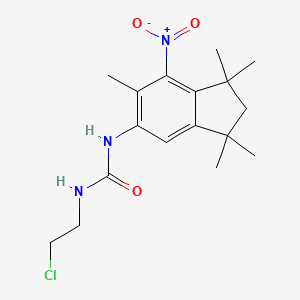
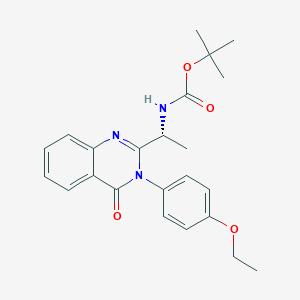
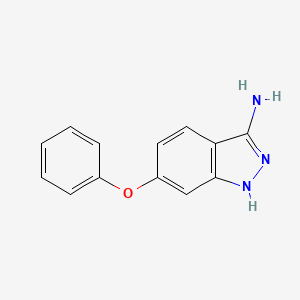
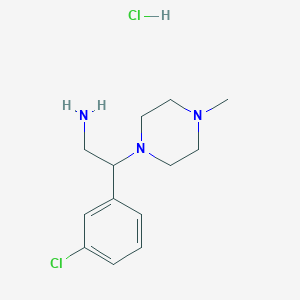

![1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide](/img/structure/B1421670.png)

![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)
